7-(2-chlorobenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
CAS No.:
Cat. No.: VC11345566
Molecular Formula: C21H14ClN5O
Molecular Weight: 387.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H14ClN5O |
|---|---|
| Molecular Weight | 387.8 g/mol |
| IUPAC Name | 11-[(2-chlorophenyl)methyl]-8-phenyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one |
| Standard InChI | InChI=1S/C21H14ClN5O/c22-16-9-5-4-8-15(16)12-26-11-10-17-18(20(26)28)19(14-6-2-1-3-7-14)27-21(25-17)23-13-24-27/h1-11,13H,12H2 |
| Standard InChI Key | IYSGVTRMGFPXOC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)CC5=CC=CC=C5Cl |
| Canonical SMILES | C1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)CC5=CC=CC=C5Cl |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
The compound’s molecular formula is C₂₁H₁₄ClN₅O, with a molecular weight of 387.8 g/mol. Its IUPAC name—7-(2-chlorobenzyl)-9-phenylpyrido[4,3-d][1, triazolo[1,5-a]pyrimidin-8(7H)-one—reflects a triazolo-fused pyridopyrimidine scaffold substituted with 2-chlorobenzyl and phenyl groups at positions 7 and 9, respectively. The presence of a ketone group at position 8 contributes to its planar conformation, facilitating intercalation with biomolecular targets .
Synthesis and Derivative Optimization
Synthetic Pathways
The synthesis of triazolopyrimidine derivatives generally follows multi-step cyclocondensation and functionalization reactions. For this compound, a plausible route involves:
-
Formation of Pyridopyrimidine Core: Reaction of 6-aminothiouracil with substituted chalcones under basic conditions to yield 2-thioxo-dihydropyridopyrimidinones .
-
Triazole Annulation: Oxidative cyclization with hydrazine derivatives to form the triazolo ring .
-
Substituent Introduction: Alkylation at position 7 using 2-chlorobenzyl chloride and phenyl grignard addition at position 9.
Table 1: Key Synthetic Intermediates and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Chalcone + 6-aminothiouracil, NaOEt, reflux | 65–75 | |
| 2 | NH₂NH₂, H₂O₂, HCl | 50–60 | |
| 3 | 2-Chlorobenzyl chloride, K₂CO₃, DMF | 70–80 |
Biological Activities and Mechanistic Insights
Kinase Inhibition Profile
The triazolo-pyridopyrimidine scaffold demonstrates dual inhibition of EGFR and CDK4/cyclin D1:
-
EGFR Wild-Type: IC₅₀ values range from 0.1–0.5 µM for derivatives with chloroaryl substitutions .
-
CDK4/Cyclin D1: 50–70% inhibition at 100 µM, correlating with G1/S cell cycle arrest .
Table 2: Comparative Kinase Inhibition of Analogous Compounds
| Compound | EGFR WT IC₅₀ (µM) | CDK4 Inhibition (%) | Apoptotic Induction |
|---|---|---|---|
| 8a | 0.099 | N/A | Caspase-3 ↑ 5.3× |
| 5a | 0.3 | 68 | Pre-G1 arrest |
Molecular Modeling and Target Engagement
Docking Studies
Molecular docking of analogous compounds reveals:
-
EGFR Binding: The chloroaryl group occupies the hydrophobic pocket, while the pyridopyrimidine core forms hydrogen bonds with Met793 and Lys745 .
-
CDK4 Interaction: The triazolo ring π-stacks with Phe93, and the benzyl group stabilizes the DFG motif .
Figure 1: Hypothesized Binding Mode (Based on )
-
Active Site Residues: Met793 (EGFR), Phe93 (CDK4).
-
Key Interactions: H-bonding (pyrimidine N1–Lys745), van der Waals (2-chlorobenzyl–Leu788).
Pharmacological Applications and Future Directions
Optimization Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume